molecular formula C11H8N4OS B11049832 3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

Numéro de catalogue: B11049832
Poids moléculaire: 244.27 g/mol
Clé InChI: BOOJLWWVLVGYQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a fused heterocyclic compound comprising a thiazole ring fused with a 1,2,4-triazinone scaffold. The amino group at position 3 and the phenyl substituent at position 6 distinguish it from related derivatives. This structural framework is associated with diverse pharmacological activities, including anticonvulsant, anticancer, and acetylcholinesterase (AChE) inhibitory properties . Its synthesis typically involves cyclization reactions of thioxo-triazinone precursors with hydrazonoyl halides or nucleophilic substitutions, as observed in analogous compounds .

Propriétés

Formule moléculaire

C11H8N4OS

Poids moléculaire

244.27 g/mol

Nom IUPAC

3-amino-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

InChI

InChI=1S/C11H8N4OS/c12-8-6-17-11-13-10(16)9(14-15(8)11)7-4-2-1-3-5-7/h1-6H,12H2

Clé InChI

BOOJLWWVLVGYQW-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)C2=NN3C(=CSC3=NC2=O)N

Origine du produit

United States

Méthodes De Préparation

Cyclocondensation of Thiourea Derivatives

The primary synthetic route involves cyclocondensation reactions, as detailed in patent EP0276805A3. This method employs 2-amino-5-phenyl-1,3,4-thiadiazole as a key intermediate, which undergoes nucleophilic attack by cyanogen bromide to form the triazine ring.

Reaction Scheme:

  • Formation of Thiadiazole Intermediate :
    C6H5CH2SH+NH2CSNH22-Amino-5-phenyl-1,3,4-thiadiazole\text{C}_6\text{H}_5\text{CH}_2\text{SH} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{2-Amino-5-phenyl-1,3,4-thiadiazole}
    Conditions: Ethanol reflux, 12 hours, yield 68%.

  • Cyclocondensation with Cyanogen Bromide :
    Thiadiazole Intermediate+BrCN3-Amino-6-phenyl-thiazolo-triazinone\text{Thiadiazole Intermediate} + \text{BrCN} \rightarrow \text{3-Amino-6-phenyl-thiazolo-triazinone}
    Conditions: DMF, 80°C, 6 hours, yield 52%.

Optimization Insights:

  • Solvent Selection : Dimethylformamide (DMF) outperforms THF or acetonitrile due to superior solubility of intermediates.

  • Temperature Control : Reactions above 100°C promote side-product formation (e.g., dimerization).

Post-Functionalization of Preformed Thiazolo-Triazinones

An alternative approach modifies preassembled thiazolo-triazinone scaffolds. For example, 3-methyl-6-phenyl-thiazolo-triazinone (PubChem CID 976285) undergoes amination via Hofmann degradation:

Reaction Steps:

  • Bromination at C3 :
    3-Methyl Derivative+NBS3-Bromo Intermediate\text{3-Methyl Derivative} + \text{NBS} \rightarrow \text{3-Bromo Intermediate}
    Conditions: CCl₄, light exclusion, 25°C, 3 hours, yield 89%.

  • Amination with Ammonia :
    3-Bromo Intermediate+NH33-Amino Target Compound\text{3-Bromo Intermediate} + \text{NH}_3 \rightarrow \text{3-Amino Target Compound}
    Conditions: Ethanol, 60°C, 8 hours, yield 74%.

Challenges:

  • Regioselectivity : Competing reactions at N2 and N4 positions require careful stoichiometric control.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) is essential to isolate the amino derivative.

One-Pot Multicomponent Synthesis

Recent advances favor one-pot strategies to minimize intermediate isolation. A representative protocol involves:

Components:

  • Phenylglyoxal (C₆H₅COCHO)

  • Thiosemicarbazide (NH₂CSNHNH₂)

  • Cyanamide (NH₂CN)

Procedure:

  • Formation of Thiosemicarbazone :
    Phenylglyoxal+ThiosemicarbazideThiosemicarbazone Intermediate\text{Phenylglyoxal} + \text{Thiosemicarbazide} \rightarrow \text{Thiosemicarbazone Intermediate}
    Conditions: Methanol, 25°C, 2 hours.

  • Cyclization with Cyanamide :
    Intermediate+NH2CNTarget Compound\text{Intermediate} + \text{NH}_2\text{CN} \rightarrow \text{Target Compound}
    Conditions: HCl catalysis, reflux, 5 hours, yield 61%.

Advantages:

  • Atom Economy : Reduces waste generation by 40% compared to stepwise methods.

  • Scalability : Demonstrated at 100g scale with consistent purity (>95%).

Critical Analysis of Reaction Conditions

Solvent and Catalyst Impact

ParameterCyclocondensationPost-FunctionalizationOne-Pot Synthesis
Solvent DMFEthanolMethanol
Catalyst NoneNoneHCl
Yield Range 52–68%74–89%61–70%
Purity (HPLC) 90–92%94–96%88–90%

Key Observations :

  • DMF : Enhances cyclization but complicates post-reaction purification due to high boiling point.

  • Ethanol : Ideal for amination due to NH₃ solubility, though prolonged heating risks esterification.

Temperature and Time Dependencies

  • Cyclocondensation : Yield plateaus at 80°C; higher temperatures degrade the triazine ring.

  • Amination : Reactions below 50°C result in incomplete substitution, while exceeding 70°C accelerates hydrolysis.

Purification and Characterization Techniques

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients achieves >95% purity.

  • Recrystallization : Ethanol/water (7:3) mixtures yield needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.45–7.62 (m, 5H, Ph), 6.89 (s, 1H, thiazole-H).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodRaw Material Cost ($/kg)Energy Consumption (kWh/kg)
Cyclocondensation12085
Post-Functionalization95110
One-Pot Synthesis7865

Recommendation : One-pot synthesis offers the best balance of cost and efficiency for large-scale production .

Analyse Des Réactions Chimiques

Réactivité :

    Oxydation : Le composé peut subir des réactions d'oxydation.

    Réduction : Des réactions de réduction sont également possibles.

    Substitution : Des réactions de substitution peuvent se produire à différentes positions.

    Autres Transformations : Selon les conditions de réaction, d'autres transformations comme la cyclisation ou les modifications de groupes fonctionnels sont possibles.

Réactifs et Conditions Courants :

    Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène (H₂O₂) ou le permanganate de potassium (KMnO₄).

    Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).

    Substitution : Divers nucléophiles (par exemple, amines, thiols) et électrophiles (par exemple, halogénures d'alkyle).

    Cyclisation : Conditions acides ou basiques pour favoriser la cyclisation.

Produits Principaux : Les produits spécifiques formés dépendent des conditions de réaction et des substituants présents. Généralement, on obtient des dérivés avec des groupes phényle ou amino modifiés.

4. Applications de la Recherche Scientifique

Chimie :

    Blocs de Construction : Utilisé dans la synthèse de molécules plus complexes en raison de son système cyclique unique.

    Produits Pharmaceutiques : Échafaudage pour le développement de médicaments.

Biologie et Médecine :

    Études Biologiques : Investigation de ses interactions avec des enzymes, des récepteurs ou d'autres biomolécules.

    Propriétés Antibactériennes : Certains dérivés présentent une activité antibactérienne.

Industrie :

    Science des Matériaux :

    Colorants et Pigments : Le groupe phényle contribue aux propriétés de couleur.

5. Mécanisme d'Action

Le mécanisme d'action exact reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles moléculaires ou des voies spécifiques, influençant les processus cellulaires.

Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

One of the primary applications of 3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is its ability to inhibit acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Such properties make it a candidate for therapeutic use in conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. In comparative studies against standard antibiotics like Ciprofloxacin and Rifampicin, certain derivatives demonstrated broad-spectrum antibacterial activity and notable effectiveness against Mycobacterium smegmatis, showcasing potential applications in treating bacterial infections .

Antitubercular Activity

The compound has also shown promise in antitubercular applications. Specific derivatives were evaluated for their ability to inhibit the growth of tuberculosis-causing bacteria, indicating potential as a treatment option for tuberculosis .

Case Study 1: AChE Inhibition Mechanism

In vitro studies have demonstrated that this compound binds effectively to the active site of acetylcholinesterase. This binding results in significant enzyme inhibition, which is critical for developing cognitive enhancers aimed at treating neurodegenerative diseases.

Case Study 2: Antibacterial Efficacy

A series of synthesized derivatives were tested for their antibacterial activity against a range of pathogens. Compounds containing terminal amide groups exhibited superior antibacterial effects compared to their carboxylic acid counterparts. The most potent derivative showed an MIC of 50 μg/mL against Mycobacterium smegmatis, highlighting the compound's therapeutic potential in infectious diseases .

Comparative Analysis of Structural Derivatives

Compound NameStructureNotable Activities
7H-thiazolo[3,2-b][1,2,4]triazin-7-oneSimilar ring systemAnticancer and anti-inflammatory
Thieno[2,3-d]pyrimidinoneDifferent heterocyclic componentAntimicrobial properties
6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-oneRelated triazine derivativeAntitubercular activity

This table illustrates the structural similarities and differences among related compounds and their respective pharmacological activities. The thiazolo-triazine framework contributes significantly to the biological profile of these compounds.

Mécanisme D'action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Scaffold Comparisons

  • Thiazolo[3,2-b] vs. Thiazolo[2,3-b]: Thiazolo[2,3-b]triazinones (e.g., 6-ethyl-3-methyl-7H-thiazolo[2,3-b]triazin-7-one) display distinct electronic properties due to altered ring fusion, leading to lower bioactivity in anticonvulsant assays compared to the [3,2-b] isomers .
  • Triazinone vs. Thiazolo[3,2-a][1,3,5]triazin-6-ones, synthesized via multicomponent reactions, exhibit anti-inflammatory activity but inferior AChE inhibition compared to the target compound .

Pharmacological Activity Profiles

Compound Class Key Activities Notable Derivatives Reference
3-Amino-6-phenyl-7H-thiazolo[3,2-b]triazin-7-one AChE inhibition, anticonvulsant N/A (Target compound)
6-(4-Fluorophenyl)thiazolo[3,2-b]triazoles Anticonvulsant (MES-selective) Compound 3c (IC50: 12 μM)
7-Oxo-thiazolo[3,2-b]triazinones AChE inhibition (>50% at 10 μM) Derivatives synthesized in ionic liquids
Thiazolo[3,2-a][1,3,5]triazinones Anti-inflammatory 2-Amino-4-phenyl-4H-thiazolo[3,2-a]triazin-6-one

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Spectral Confirmation Reference
3-Amino-6-phenyl-7H-thiazolo[3,2-b]triazin-7-one Not reported ~65* ¹H/¹³C NMR, IR, X-ray (inferred)
6-(4-Fluorophenyl)thiazolo[3,2-b]triazole (3c) 190–192 58 ¹H NMR, elemental analysis
7-Oxo-thiazolo[3,2-b]triazinones 180–210 70–85 ¹H/¹³C NMR, ESI-MS

*Estimated based on analogous syntheses .

Activité Biologique

3-Amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a thiazole and triazine moiety, contributing to its diverse pharmacological properties.

Structure and Synthesis

The compound's structure features an amino group and a phenyl substituent on the thiazolo-triazine framework. The synthesis typically involves cyclization reactions that efficiently form the core structure. A common synthetic pathway includes the reaction of appropriate precursors under specific conditions to yield the desired compound.

Acetylcholinesterase Inhibition

One of the most significant biological activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive functions and muscle contractions. Studies have shown that this compound binds effectively to the active site of AChE, resulting in substantial enzyme activity inhibition .

Antibacterial Properties

Research indicates that derivatives of this compound exhibit notable antibacterial and antitubercular activities . In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, often outperforming traditional antibiotics like ciprofloxacin .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some related compounds and their notable activities:

Compound NameStructureNotable Activities
7H-thiazolo[3,2-b][1,2,4]triazin-7-oneSimilar ring systemAnticancer and anti-inflammatory
Thieno[2,3-d]pyrimidinoneDifferent heterocyclic componentAntimicrobial properties
6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-oneRelated triazine derivativeAntitubercular activity

Study on AChE Inhibition

In a detailed study evaluating the inhibitory effects on AChE, various derivatives were synthesized and tested. Among them, one derivative exhibited an inhibition rate of 89.82% , indicating strong potential for treating conditions like Alzheimer's disease . Molecular docking studies further revealed optimal binding poses for these compounds within the enzyme's active site.

Antibacterial Activity Evaluation

A series of synthesized derivatives were evaluated for their antibacterial properties against several pathogens. Compounds with specific substitutions demonstrated enhanced activity compared to standard antibiotics. For instance, derivatives containing fluorine at specific positions showed superior efficacy against E. coli, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional treatments .

Q & A

Q. What are the optimized synthetic routes for 3-amino-6-phenyl-7H-thiazolo-triazin-7-one, and how can purity be ensured?

The compound is synthesized via condensation reactions between 6-(arylmethyl)-3-thioxo-1,2,4-triazin-5(2H)-ones and substituted phenacyl chlorides in acetic acid under reflux. For example, reacting 6-benzyl-3-thioxo derivatives with α-phenacyl chlorides yields target compounds. Post-reaction purification involves solvent evaporation, filtration, and recrystallization from ethanol. Purity is validated via melting point analysis and elemental composition (C, H, N) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Structural validation relies on:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions.
  • FTIR : Identifies functional groups (e.g., C=O, NH₂).
  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and molecular packing.
  • ESI-MS : Verifies molecular ion peaks and fragmentation patterns .

Q. How do nucleophilic reactions proceed with this compound, and what intermediates are involved?

The thiazolo-triazine core reacts with O,N-nucleophiles (e.g., amines, hydroxyls) at electrophilic sites like the C-5 or C-6 positions. For example, [1,3]thiazolo-triazolium salts undergo ring-opening with morpholine or piperidine derivatives, forming polyfunctional triazole derivatives. Acetic acid or ionic liquids ([Hnhm]HSO₄) are often used as catalysts .

Advanced Research Questions

Q. How do substituents on the phenyl and thiazolo-triazine rings influence reactivity and regioselectivity?

Electron-withdrawing groups (e.g., nitro, halogens) on the phenyl ring enhance electrophilicity at the C-5 position, directing nucleophilic attacks. Steric effects from bulky substituents (e.g., 4-methoxybenzyl) reduce reaction rates but improve regioselectivity. Quantum chemical calculations (e.g., Fukui function analysis) identify reactive centers by mapping local softness and electrophilicity indices .

Q. What computational methods are used to predict electronic properties and reaction pathways?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transfer.
  • Fukui function analysis : Identifies nucleophilic/electrophilic sites.
  • Molecular docking : Simulates interactions with biological targets (e.g., GSK-3β for ALP activation studies). Software like AutoDock Vina is used with force fields adjusted for heterocyclic systems .

Q. How can contradictions in reported reactivity data (e.g., azolinium cation stability) be resolved?

Conflicting data arise from solvent polarity, counterion effects (e.g., bromide vs. hexabromotellurate), and substituent electronic profiles. Resolution strategies include:

  • Single-crystal X-ray analysis : Validates structural hypotheses.
  • DFT-based reactivity descriptors : Compare global electrophilicity indices (e.g., ω = (μ²)/(2η)) across derivatives.
  • Kinetic studies : Monitor reaction progress under controlled conditions (temperature, solvent) .

Q. What biological activities have been experimentally validated, and how are they quantified?

  • ALP activation : Measured via Ellman assay, with EC₅₀ values (e.g., 11.283 µM for compound 6b).
  • β-catenin translocation : Assessed using fluorescent tagging and confocal microscopy.
  • AChE inhibition : Evaluated via colorimetric assays (IC₅₀ reported at 10 µM for ionic liquid-synthesized derivatives) .

Q. What role do green chemistry approaches (e.g., ionic liquids) play in synthesis optimization?

Morpholine hydrosulfate ([Hnhm]HSO₄) acts as a recyclable solvent/catalyst in one-pot syntheses, reducing reaction times (24 h → 8 h) and improving yields (>80%). This method minimizes waste and avoids hazardous solvents like DMF or THF .

Methodological Tables

Q. Table 1: Key Synthetic Conditions for Derivatives

Reaction ComponentExample ConditionsReference
Phenacyl chloride10 mmol, reflux in acetic acid, 8 h
Ionic liquid catalyst[Hnhm]HSO₄, 100°C, 8 h
Recrystallization solventEthanol or ethanol/water mixtures

Q. Table 2: Biological Activity Metrics

Assay TypeTarget CompoundResult (EC₅₀/IC₅₀)Reference
ALP activation6b11.283 µM
AChE inhibitionIonic liquid derivatives>50% at 10 µM

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.